3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol
Overview
Description
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol (DOBT) is an organic compound that has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, and has been found to have a number of advantages and limitations.
Scientific Research Applications
Inhibition of Kv1.3 Ion Channels
A series of analogs of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol have been synthesized and demonstrated potent inhibitory activity against Kv1.3 ion channels. Notably, compounds such as 8b and others have shown similar potency to known Kv1.3 inhibitors in IonWorks patch clamp assay conditions, making them promising candidates for further study and potential therapeutic applications (Haffner et al., 2010).
Potential H3 Receptor Antagonism
Compounds derived from 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol have been explored for their potential as H3 receptor antagonists. This research is significant as H3 antagonism is relevant in managing diseases such as Alzheimer's, depression, epilepsy, schizophrenia, and other CNS disorders. The docking results of these studies have shown promise, particularly for compounds like RM-7, in terms of H3 receptor antagonism (Rahmani et al., 2014).
Development of Novel Norepinephrine Inhibitors
Research into the modification of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol has led to the discovery of novel selective norepinephrine inhibitors. These compounds have shown potential in models of acute, inflammatory, and neuropathic pain. One example is the compound WYE-114152, which displayed efficacy in rat models and good pharmacokinetic profiles, suggesting its potential in pain management (O'Neill et al., 2011).
Anti-microbial Activities
Some derivatives of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol have been synthesized and evaluated for their biological activity against bacteria. Certain compounds have shown marked activity against specific strains like Bacillus subtilis, indicating their potential as anti-microbial agents (Zia-ur-Rehman et al., 2006).
Corrosion Inhibition
Benzothiazole derivatives, including those related to 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol, have been studied for their corrosion inhibiting effects. These studies have found that such compounds offer enhanced stability and higher inhibition efficiencies against steel corrosion, making them viable as corrosion inhibitors (Hu et al., 2016).
properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-7-3-6-11-10-8-4-1-2-5-9(8)16(14,15)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCQCCRYWDLSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCO)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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